Dibenzyl L-cystinate dihydrochloride
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Overview
Description
Dibenzyl L-cystinate dihydrochloride: is a chemical compound with the molecular formula C20H26Cl2N2O4S2 It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl L-cystinate dihydrochloride typically involves the reaction of L-cysteine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl L-cystinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidation Products: Disulfide-linked derivatives.
Reduction Products: Thiol-containing compounds.
Substitution Products: Compounds with modified benzyl groups.
Scientific Research Applications
Dibenzyl L-cystinate dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dibenzyl L-cystinate dihydrochloride involves its ability to form and break disulfide bonds . This property is crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The compound can act as a precursor for the synthesis of glutathione, a major antioxidant in cells, thereby protecting against oxidative stress.
Comparison with Similar Compounds
N,N-Dibenzoyl-L-cystine: Another derivative of L-cysteine with similar properties but different functional groups.
L-Cystine: The oxidized dimer form of L-cysteine, which also forms disulfide bonds.
Uniqueness: Dibenzyl L-cystinate dihydrochloride is unique due to its specific benzyl groups, which can influence its solubility, reactivity, and potential applications. Its ability to form stable disulfide bonds makes it particularly valuable in studying protein chemistry and developing redox-active compounds.
Properties
CAS No. |
84697-17-6 |
---|---|
Molecular Formula |
C20H26Cl2N2O4S2 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-phenylmethoxypropyl]disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O4S2.2ClH/c21-17(19(23)25-11-15-7-3-1-4-8-15)13-27-28-14-18(22)20(24)26-12-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,21-22H2;2*1H/t17-,18-;;/m0../s1 |
InChI Key |
YMPPLNVDCNRQHD-MPGISEFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |
Origin of Product |
United States |
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